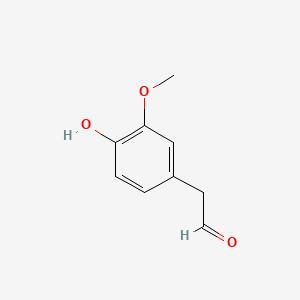

ホモバニリン

説明

科学的研究の応用

神経芽腫の診断とモニタリング

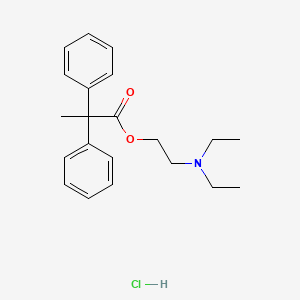

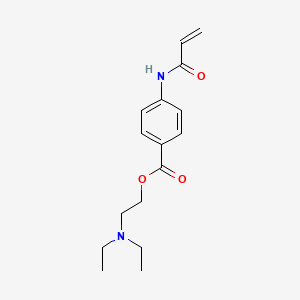

ホモバニリンは、神経組織の特定のタイプに発生するがんの一種である神経芽腫の診断と経過観察に、医療現場で使用されています。LC–MS/MS法を用いて尿中のこれらのバイオマーカーを定量化するために、しばしばバニリルマンデル酸(VMA)と併用されます。 このアプリケーションは、小児患者における神経芽腫の早期発見と治療モニタリングに不可欠です {svg_1}.

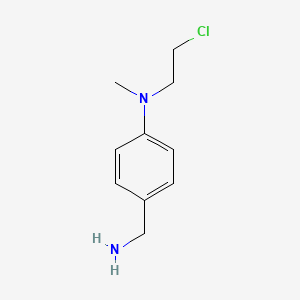

神経内分泌腫瘍のバイオマーカー

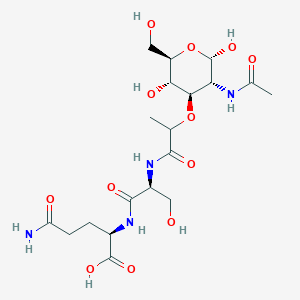

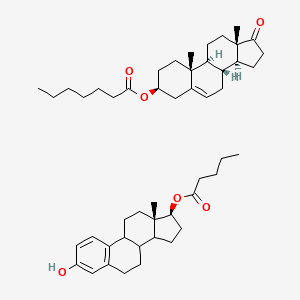

この化合物は、神経内分泌腫瘍の診断におけるバイオマーカーとして役立ちます。 生物学的検体中の存在量と濃度は、副腎髄質腫瘍である褐色細胞腫などの疾患の診断に役立ちます {svg_2}.

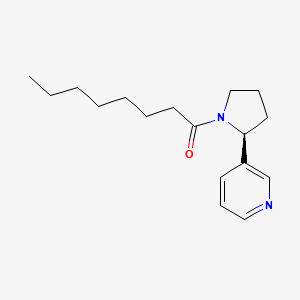

カテコールアミン代謝物の分析

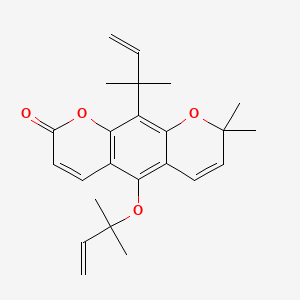

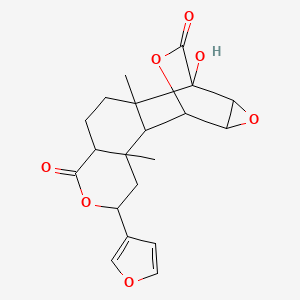

カテコールアミンの代謝物として、ホモバニリンは代謝経路の研究において重要です。 その分析は、カテコールアミンによって媒介されるストレスや闘争・逃走反応に対する体の反応に関する洞察を提供することができます {svg_3}.

化学合成と収率の決定

ホモバニリンは、有機化学の分野でも重要であり、複雑な分子の合成における試薬または中間体として使用されます。 その定量分析は、合成プロセスにおける収率を計算するために不可欠です.

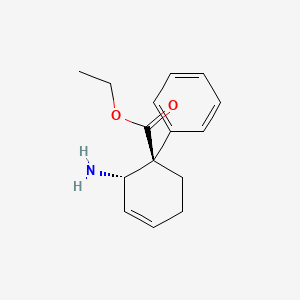

抗ウイルス薬の開発

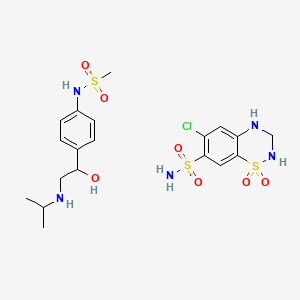

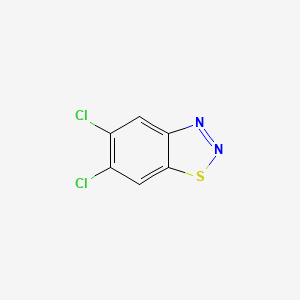

研究によると、ホモバニリンは抗ウイルス薬の開発に可能性を秘めていることが示されています。 その抗ウイルス特性は、特に海藻に含まれる生物活性化合物由来の天然および新規薬剤処方の文脈で調査されています {svg_4}.

作用機序

Homovanillin, also known as 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde, is a compound that participates in various biochemical reactions within living organisms . This article will explore the mechanism of action of Homovanillin, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Homovanillin in humans is the enzyme aldehyde dehydrogenase, dimeric nadp-preferring . This enzyme plays a crucial role in the conversion of Homovanillin into p-hydroxyphenylacetic acid .

Mode of Action

Homovanillin interacts with its target enzyme, aldehyde dehydrogenase, to be converted into p-hydroxyphenylacetic acid . This interaction is part of the enzymatic reactions that Homovanillin participates in within humans .

Biochemical Pathways

Homovanillin is involved in the metabolic pathway that leads to the production of p-hydroxyphenylacetic acid . This pathway involves the action of the enzyme aldehyde dehydrogenase .

Pharmacokinetics

It is known that homovanillin can be detected in urine specimens , suggesting that it is excreted from the body through the urinary system.

Result of Action

The result of Homovanillin’s action is the production of p-hydroxyphenylacetic acid . This compound is a product of the enzymatic reactions that Homovanillin participates in within humans .

特性

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,5-6,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQGGGANVKPMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205641 | |

| Record name | (4-Hydroxy-3-methoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Homovanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

5703-24-2 | |

| Record name | Homovanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5703-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Hydroxy-3-methoxyphenyl)acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Hydroxy-3-methoxyphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOVANILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR4FHW3APJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homovanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

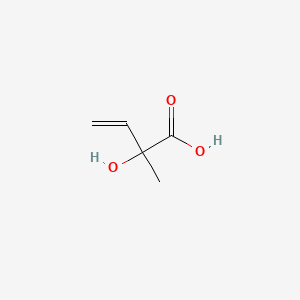

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Homovanillin is a key product identified in the degradation of lignin, a complex polymer found in plant cell walls. Studies investigating the ozonolysis of lignin model compounds, specifically a β-O-4 dimer (G-G phenolic alkyl-aryl-ether dimer), have revealed that Homovanillin is produced through a dipolar cyclo-addition reaction of molecular ozone with a dehydrated derivative of the lignin model compound []. This highlights Homovanillin as a potential marker for assessing lignin degradation processes.

A: Homovanillin, alongside other methoxyphenols and nitroaromatic compounds (NACs), is emitted during the incomplete combustion of solid fuels. Research has identified Homovanillin as a secondary organic aerosol (SOA) component, meaning it is formed through photochemical reactions in the atmosphere rather than being directly emitted from the combustion source []. This characteristic makes Homovanillin a potential tracer for studying the atmospheric aging processes of emissions from sources like biomass and coal burning.

A: Analytical pyrolysis, a technique used to study the composition of complex organic materials, reveals valuable information about residual lignin in wood pulp. Research on maritime pine Kraft pulp showed that the relative abundance of specific lignin-derived pyrolysis products changes during the pulping process []. The study observed a decrease in Homovanillin, along with coniferylaldehyde and eugenol, indicating their preferential degradation during pulping. This suggests that analyzing the presence and relative amounts of Homovanillin and other characteristic compounds can provide insights into the structural modifications lignin undergoes during pulp processing.

A: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for analyzing Homovanillin in complex mixtures. Studies examining lignin-derived products from sources like supercritical water treatment of Cryptomeria japonica [] and solid fuel combustion [] utilize GC-MS to identify and quantify Homovanillin alongside other compounds. This method separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio, enabling the analysis of complex samples and providing valuable information on the presence and abundance of Homovanillin.

A: Research has demonstrated the feasibility of using Homovanillin in a chemoenzymatic cascade reaction []. In this approach, Amberlyst-15 encapsulated in polydimethyl-siloxane (Amb-15@PDMS) facilitates the deprotection of a lignin depolymerization product, G-C2 dioxolane phenol, releasing Homovanillin. This step is coupled with the biocatalytic reduction of Homovanillin to homovanillyl alcohol by horse liver alcohol dehydrogenase. The cascade further involves the acylation of homovanillyl alcohol by a mutated PestE enzyme. This example highlights the potential of integrating Homovanillin into biocatalytic transformations for valuable product synthesis.

A: Although limited in scope, some studies investigate the concept of bioisosterism, where the substitution of specific functional groups in a molecule leads to analogs with potentially similar biological properties. One study explores replacing the 4-OH group in the aromatic ring of Homovanillin with a 4-NH2 group, focusing on capsaicinoid analogs []. This line of research, though preliminary, suggests an interest in understanding how structural alterations to Homovanillin might influence its interaction with biological targets and potentially lead to new bioactive compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-bis[2-(Methylthio)ethyl]piperazine-2,5-dione](/img/structure/B1196203.png)